REACTION_CXSMILES
|
[CH2:1]1[O:16][C:15]2[C:3](=[C:4]([CH:12]=[CH:13][CH:14]=2)[CH:5]=[CH:6][C:7]([O:9]CC)=[O:8])[O:2]1.[OH-].[K+]>CO.O>[CH2:1]1[O:16][C:15]2[C:3](=[C:4]([CH:12]=[CH:13][CH:14]=2)[CH:5]=[CH:6][C:7]([OH:9])=[O:8])[O:2]1 |f:1.2|
|
Name
|
ethyl 2,3-methylenedioxycinnamate
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
C1OC2=C(C=CC(=O)OCC)C=CC=C2O1
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
before being concentrated in vacuo to half its original volume
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1OC2=C(C=CC(=O)O)C=CC=C2O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.81 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[O:16][C:15]2[C:3](=[C:4]([CH:12]=[CH:13][CH:14]=2)[CH:5]=[CH:6][C:7]([O:9]CC)=[O:8])[O:2]1.[OH-].[K+]>CO.O>[CH2:1]1[O:16][C:15]2[C:3](=[C:4]([CH:12]=[CH:13][CH:14]=2)[CH:5]=[CH:6][C:7]([OH:9])=[O:8])[O:2]1 |f:1.2|
|
Name
|
ethyl 2,3-methylenedioxycinnamate
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
C1OC2=C(C=CC(=O)OCC)C=CC=C2O1
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
before being concentrated in vacuo to half its original volume
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1OC2=C(C=CC(=O)O)C=CC=C2O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.81 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |